molecular formula C9H19NO3 B2360944 (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate CAS No. 1867120-38-4

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Cat. No. B2360944
CAS RN: 1867120-38-4
M. Wt: 189.255
InChI Key: ROQKPIPQWREQCV-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, also known as (S)-t-Boc-2-hydroxypropylamine, is a chemical compound widely used in scientific research for its ability to protect amino groups during chemical reactions. It belongs to the class of carbamates and is commonly used as a protecting group for primary and secondary amines.

Scientific Research Applications

Polymer Chemistry and UV-Cured Coatings

(S)-tert-Butyl HPMA: serves as an essential building block in polymer chemistry. Researchers have synthesized polyurethane acrylate prepolymers by reacting isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and then end-capping with HPMA in isobornyl methacrylate (IBOMA) . These UV-curable materials exhibit several advantageous properties:

Cellulose Modification

HPMA: derivatives have been incorporated into cellulose-based materials. For instance, 3-allyloxy-2-hydroxypropyl cellulose (AHP-cellulose) is synthesized by reacting cellulose with allyl glycidyl ether. These modified cellulose derivatives find use in flexible batteries, membranes, and other functional materials .

Mechanism of Action

Target of Action

The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient

Mode of Action

Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .

Biochemical Pathways

For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .

Pharmacokinetics

The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .

Result of Action

Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .

properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKPIPQWREQCV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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